molecular formula C8H16N2 B13468690 3-Cyclopropyl-1-methylpiperazine

3-Cyclopropyl-1-methylpiperazine

Cat. No.: B13468690
M. Wt: 140.23 g/mol
InChI Key: IENLASXQGBKAGD-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Piperazine (B1678402) Architectures in Organic Chemistry

Substituted piperazines are a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov The piperazine moiety is a common feature in a multitude of FDA-approved drugs, where it often serves as a linker or a pharmacophore responsible for the drug's biological activity. mdpi.com Its presence can enhance the aqueous solubility and pharmacokinetic profile of a drug molecule. researchgate.net The versatility of the piperazine scaffold allows for the introduction of a wide array of substituents at both the nitrogen and carbon atoms, leading to a diverse range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.gov The development of novel synthetic methodologies to create substituted piperazines, including C-H functionalization and various cyclization strategies, continues to be an active area of research. mdpi.comorganic-chemistry.org

Rationale for Detailed Investigation of 3-Cyclopropyl-1-methylpiperazine (B6203522) Analogues

The specific analogue, this compound, combines the well-established piperazine scaffold with a cyclopropyl (B3062369) group at the 3-position and a methyl group at the 1-nitrogen. The rationale for investigating analogues of this compound is multifaceted. The cyclopropyl group is a small, strained ring that can act as a bioisostere for other functional groups, potentially improving metabolic stability and binding affinity to biological targets. mdpi.com The methyl group on the nitrogen atom can influence the basicity and lipophilicity of the molecule. The investigation of such analogues allows researchers to explore structure-activity relationships and to develop compounds with optimized properties for specific applications. While specific research on this compound is limited in publicly available literature, the study of its analogues, such as those with different substituents on the piperazine ring or alternative substitution patterns, is driven by the quest for novel chemical entities with unique biological or material properties.

Overview of Research Trajectories Related to Piperazine and Cyclopropyl Containing Moieties

Research involving piperazine-containing moieties is extensive and continues to expand. researchgate.net Current trajectories include the development of new catalysts for the efficient and selective synthesis of substituted piperazines, the incorporation of piperazine rings into complex natural products, and the exploration of their use in materials science, for instance, as corrosion inhibitors. chemicalbook.comorganic-chemistry.org

The cyclopropyl group has also garnered significant attention in chemical research. mdpi.com Its unique electronic and conformational properties make it an attractive substituent in drug design. Research is ongoing to develop new methods for the stereoselective synthesis of cyclopropane-containing molecules and to understand the impact of the cyclopropyl group on the biological activity of various compounds. The combination of piperazine and cyclopropyl moieties in a single molecule, as in this compound, represents a promising avenue for the discovery of new chemical entities with novel properties and applications. A patent for "Cyclopropyl methyl piperazines" describes a general process for their preparation, indicating industrial interest in this class of compounds. google.com

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-cyclopropyl-1-methylpiperazine

InChI

InChI=1S/C8H16N2/c1-10-5-4-9-8(6-10)7-2-3-7/h7-9H,2-6H2,1H3

InChI Key

IENLASXQGBKAGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)C2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 1 Methylpiperazine and Its Precursors

Direct Synthesis Approaches to the 3-Cyclopropyl-1-methylpiperazine (B6203522) Core

Direct synthesis of the this compound framework generally involves the construction of the piperazine (B1678402) ring with the desired substituents already in place or introduced in a sequential manner.

Multi-step Linear Synthesis Strategies

A common and straightforward approach to synthesizing substituted piperazines is through a multi-step linear synthesis. This strategy involves the sequential modification of a starting piperazine scaffold or the step-by-step construction of the ring.

A documented linear synthesis for a closely related compound, 1-cyclopropylmethylpiperazine, starts from N-Boc-piperazine. The synthesis proceeds through the following key steps:

Acylation: N-Boc-piperazine is acylated with cyclopropanecarbonyl chloride in the presence of a base like triethylamine (B128534) or pyridine. This step introduces the cyclopropylcarbonyl group onto one of the nitrogen atoms of the piperazine ring.

Reduction: The resulting amide is then reduced. A common method for this transformation is the use of a reducing agent such as sodium borohydride in combination with a Lewis acid like boron trifluoride etherate. This step converts the carbonyl group into a methylene group, forming the cyclopropylmethyl substituent.

Deprotection and Methylation: The tert-butoxycarbonyl (Boc) protecting group is removed from the other nitrogen atom, typically under acidic conditions. Subsequent methylation of the free secondary amine, for instance, through reductive amination with formaldehyde and a reducing agent, would yield the final 1-cyclopropylmethyl-4-methylpiperazine. An alternative final step to obtain this compound would involve starting with a suitably substituted piperazine precursor that already contains the methyl group at the 1-position.

This linear approach is advantageous due to the use of readily available starting materials and well-established reaction protocols.

StepReactantsReagentsProduct
1N-Boc-piperazine, Cyclopropanecarbonyl chlorideTriethylamine or Pyridine4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester
24-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl esterSodium borohydride, Boron trifluoride etherate4-(Cyclopropylmethyl)piperazine-1-carboxylic acid tert-butyl ester
34-(Cyclopropylmethyl)piperazine-1-carboxylic acid tert-butyl esterAcid (e.g., HCl)1-(Cyclopropylmethyl)piperazine
41-(Cyclopropylmethyl)piperazineMethylating agent (e.g., Formaldehyde, reducing agent)1-Cyclopropylmethyl-4-methylpiperazine

Convergent Synthetic Routes

Convergent synthesis offers an alternative strategy that can be more efficient for complex molecules. In a convergent approach, different fragments of the target molecule are synthesized separately and then combined in the later stages. For this compound, a hypothetical convergent synthesis could involve the preparation of a C2-N1 fragment and a C3-C4-C5-C6-N4 fragment, followed by their coupling to form the piperazine ring.

One potential convergent strategy could utilize a [3+3] annulation reaction. This would involve reacting a 1,3-diamine precursor with a three-carbon building block. For the synthesis of the target molecule, this could involve the reaction of N-methylethylenediamine with a suitable cyclopropyl-containing three-carbon dielectrophile.

Another convergent approach is the Ugi four-component reaction (U-4CR), which can be employed to rapidly assemble complex piperazine structures. While a specific Ugi reaction for this compound is not explicitly detailed in the literature, the general principle involves the reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. By carefully selecting the components, a precursor to the desired piperazine could be assembled in a single step, which would then undergo cyclization.

StrategyDescriptionPotential Precursors
[3+3] AnnulationReaction of a 1,3-diamine with a three-carbon dielectrophile.N-methylethylenediamine and a cyclopropyl-substituted 1,3-dielectrophile.
Ugi Four-Component ReactionOne-pot reaction of an amine, carbonyl compound, carboxylic acid, and isocyanide to form a complex intermediate that can be cyclized.Components selected to introduce the cyclopropyl (B3062369) and methyl groups at the desired positions.

Asymmetric Synthesis of Chiral this compound Derivatives

The presence of a substituent at the 3-position of the piperazine ring creates a chiral center. The synthesis of enantiomerically pure or enriched this compound requires asymmetric synthetic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

For the synthesis of chiral 3-cyclopropylpiperazine derivatives, a chiral auxiliary could be attached to a piperazine precursor to control the introduction of the cyclopropyl group. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, could be used to form a chiral piperazinone intermediate. The cyclopropyl group could then be introduced diastereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 3-cyclopropylpiperazinone, which can then be reduced and methylated to afford the final product.

Another approach involves using chiral auxiliaries derived from amino acids, such as Evans oxazolidinones. An appropriately functionalized substrate containing the chiral auxiliary could undergo a diastereoselective cyclopropanation reaction, followed by further transformations to construct the piperazine ring.

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than using stoichiometric chiral auxiliaries. Several catalytic asymmetric methods could be envisioned for the synthesis of chiral this compound.

One potential strategy is the catalytic asymmetric hydrogenation of a tetrahydropyrazine precursor. A prochiral tetrahydropyrazine with a cyclopropyl substituent could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) to produce the chiral piperazine with high enantioselectivity.

Another approach is the catalytic asymmetric cyclization of a suitable acyclic precursor. For instance, an intramolecular hydroamination of an aminoalkene catalyzed by a chiral metal complex could be employed to form the chiral piperazine ring.

Catalytic MethodDescriptionKey Components
Asymmetric HydrogenationReduction of a prochiral tetrahydropyrazine using a chiral catalyst.Prochiral 2-cyclopropyl-1,2,3,4-tetrahydropyrazine, Chiral Rh or Ru catalyst.
Asymmetric Intramolecular HydroaminationCyclization of an aminoalkene precursor catalyzed by a chiral metal complex.Acyclic aminoalkene with a cyclopropyl group, Chiral catalyst.

Chemoenzymatic Methods for Enantioselective Production

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve high selectivity and efficiency. Enzymes can be used for kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral building blocks.

For the production of enantiomerically pure this compound, a chemoenzymatic approach could involve the kinetic resolution of a racemic mixture of a suitable precursor. For example, a lipase could be used to selectively acylate one enantiomer of a racemic 3-cyclopropylpiperazine derivative, allowing for the separation of the acylated and unreacted enantiomers.

Alternatively, an enzyme could be used to catalyze a key stereoselective step in the synthesis. For instance, an imine reductase (IRED) could be employed for the asymmetric reduction of a cyclic imine precursor to form the chiral piperazine ring. While specific enzymatic routes for this compound are not well-documented, the principles of chemoenzymatic synthesis offer a powerful tool for accessing such chiral molecules. The development of new biocatalysts with tailored substrate specificities could enable the direct and highly enantioselective synthesis of this and related chiral piperazines.

Diastereoselective Control in Ring Construction

Achieving the desired stereochemistry at the C-3 position is a critical challenge in the synthesis of this compound. Diastereoselective methods aim to control the three-dimensional arrangement of atoms, leading to a specific stereoisomer. While the direct diastereoselective synthesis of 3-cyclopropylpiperazines is not widely reported, general principles of asymmetric synthesis of substituted piperazines can be applied.

One potential strategy involves the use of chiral auxiliaries or catalysts to guide the formation of the piperazine ring. For instance, the synthesis of enantiomerically pure 2-substituted piperazines has been achieved starting from α-amino acids rsc.org. This approach involves the construction of an orthogonally protected chiral 1,2-diamine, which then undergoes cyclization. A similar strategy could be envisioned for 3-cyclopropylpiperazine, starting from a suitable cyclopropyl-containing amino acid or a related chiral building block.

Another approach to achieve diastereoselectivity is through substrate-controlled reactions, where the existing stereochemistry of a precursor molecule dictates the stereochemical outcome of the ring-forming step. The synthesis of a chiral 1,2-diamine possessing a cyclopropyl group would be a key precursor. The stereoselective synthesis of such diamines is an area of active research, with methods involving reductive coupling of imines and allenamides catalyzed by copper showing promise for creating chiral 1,2-diamino synthons acs.org. Once the chiral diamine is obtained, cyclization to form the piperazine ring can be achieved through various methods, such as reaction with a dielectrophile.

Furthermore, diastereoselective reduction of a pre-formed piperazine precursor, such as a tetrahydropyrazine, could also be a viable route. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, favoring the formation of one diastereomer over another.

Novel Synthetic Strategies for Piperazine Scaffolds

Recent advancements in synthetic organic chemistry offer innovative and efficient methods for the construction of piperazine rings, which could be adapted for the synthesis of this compound.

Applications of Flow Chemistry

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of pharmaceutical ingredients, including improved safety, scalability, and reaction control nih.govacs.org. The synthesis of various heterocyclic scaffolds, including piperazines, has been successfully demonstrated using flow chemistry mdpi.com.

For the synthesis of this compound, a multi-step flow process could be designed. This might involve the initial synthesis of a key intermediate, such as a cyclopropyl-substituted diamine or a precursor to the piperazine ring, in a flow reactor. Subsequent reaction steps, including cyclization and N-methylation, could also be performed in a continuous manner. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can be particularly beneficial for optimizing diastereoselectivity and minimizing the formation of byproducts nih.gov. For example, a simplified one-step synthesis of monosubstituted piperazines has been adapted to a flow microwave reactor, demonstrating the potential for rapid and efficient synthesis mdpi.com.

Solid-Phase Synthesis Techniques

Solid-phase synthesis, a technique in which molecules are covalently bound to a solid support material and synthesized in a stepwise manner, is a powerful tool for the rapid generation of libraries of compounds for drug discovery. This methodology has been applied to the synthesis of piperazinone-containing molecules acs.org.

In the context of this compound, a solid-phase approach could involve anchoring a suitable precursor to a resin. For example, a cyclopropyl-containing amino acid or a related building block could be attached to the solid support. The piperazine ring could then be constructed on the resin through a series of coupling and cyclization steps. Finally, cleavage from the resin would yield the desired 3-cyclopropylpiperazine, which could then be N-methylated in solution. This approach allows for easy purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate.

Rearrangement Reactions and Cycloadditions in Piperazine Formation

Rearrangement reactions and cycloaddition reactions represent powerful and atom-economical strategies for the construction of cyclic systems, including the piperazine scaffold.

Rearrangement Reactions: Certain rearrangement reactions can be employed to form the piperazine ring. For instance, an aza-Cope rearrangement, a type of sigmatropic rearrangement involving a nitrogen atom, could potentially be utilized to construct the piperazine core from an appropriately substituted acyclic precursor wikipedia.org. While specific examples leading to 3-cyclopropylpiperazines are scarce, the general principle of using rearrangements to form nitrogen-containing heterocycles is well-established.

Cycloaddition Reactions: Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are highly efficient methods for ring formation. A [3+2] cycloaddition reaction has been utilized for the synthesis of piperazine-linked hybrids nih.gov. For the synthesis of a 3-cyclopropylpiperazine, a [4+2] cycloaddition (Diels-Alder reaction) or a [3+3] cycloaddition could be envisioned. For example, the reaction of a cyclopropyl-containing imine with a suitable diene or a three-carbon building block could lead to the formation of the piperazine ring with the desired substitution pattern. The stereoselectivity of such reactions can often be controlled by the use of chiral catalysts or by the inherent stereochemistry of the reactants.

Computational and Theoretical Investigations of 3 Cyclopropyl 1 Methylpiperazine

Conformational Analysis and Energetic Landscapes

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the geometry and energy of molecules. DFT studies, particularly using the B3LYP functional with a 6-311G++(d,p) basis set, are effective for analyzing the molecular structure and reactivity of similar cyclic compounds. researchgate.net These calculations can determine the most stable conformations of 3-Cyclopropyl-1-methylpiperazine (B6203522) by optimizing the geometry and calculating the corresponding energies. For instance, studies on similar ring systems have shown that DFT methods can accurately predict ring-puckering barriers and the relative stability of different conformers. researchgate.net The choice of basis set, such as the inclusion of diffuse functions (++) and polarization functions (d,p), is crucial for obtaining accurate results, especially for systems with lone pairs and potential weak intramolecular interactions. researchgate.net

Table 1: Representative Conformational Energy Data

Conformer Method/Basis Set Relative Energy (kcal/mol)
Chair (equatorial cyclopropyl) B3LYP/6-311++G(d,p) 0.00
Chair (axial cyclopropyl) B3LYP/6-311++G(d,p) Data not available
Boat B3LYP/6-311++G(d,p) Data not available
Twist-Boat B3LYP/6-311++G(d,p) Data not available

Note: The data in this table is illustrative and based on typical findings for substituted piperazine (B1678402) rings. Specific computational studies on this compound are needed for precise energy values.

Molecular Dynamics Simulations for Conformational Sampling

To explore the full range of accessible conformations and their dynamic behavior, molecular dynamics (MD) simulations are employed. mdpi.com These simulations model the movement of atoms over time, providing a broader picture of the conformational landscape than static quantum mechanical calculations. mdpi.commdpi.com By simulating the molecule in a solvent box, often water, MD can reveal how intermolecular interactions influence the conformational preferences of this compound. mdpi.com The length of the simulation is a critical parameter, with longer simulation times allowing for more thorough exploration of the conformational space. mdpi.com For complex systems like substituted piperazines, simulations on the order of nanoseconds to microseconds can be necessary to capture all relevant conformational changes. frontiersin.org

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound governs its chemical reactivity. Computational methods provide insights into this electronic structure.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will react. youtube.comyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. youtube.comyoutube.com For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be significant contributors to the HOMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Illustrative FMO Data

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values require dedicated computational studies on this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. uni-muenchen.dewolfram.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. uni-muenchen.dewolfram.com Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.com In this compound, the MEP surface would likely show negative potential around the nitrogen atoms due to their lone pairs, identifying them as key sites for interaction with electrophiles. uni-muenchen.deresearchgate.net The MEP is a powerful tool for predicting non-covalent interactions and the initial stages of a chemical reaction. mdpi.comchemrxiv.org

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through a transition state. smu.edumdpi.com By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed. mdpi.comresearchgate.net This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. smu.edu For this compound, this could involve modeling its reaction with an electrophile, for example. The calculations would reveal the geometry of the transition state and whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.comresearchgate.net This level of detail provides a deep understanding of the factors controlling the reaction's outcome. smu.edu

Computational Approaches to Ligand-Protein Interactions Involving Piperazine Scaffolds

Computational methods offer a powerful lens through which to examine the intricate dance between a ligand, such as a piperazine derivative, and its protein target. These techniques allow researchers to visualize and quantify the interactions that govern binding affinity and biological activity, thereby accelerating the drug design process.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For piperazine scaffolds, docking studies are routinely employed to elucidate their binding modes within the active sites of various protein targets. These studies provide critical insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

For instance, in a study of piperazine derivatives as potential urease inhibitors, molecular docking was used to understand how these compounds interact with the active site of the urease enzyme. The docking results revealed that the piperazine derivatives could fit well within the binding pocket, with specific substitutions on the phenyl ring influencing the binding affinity. nih.gov Similarly, docking studies on a series of phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents showed that these molecules could bind to both DNA and topoisomerase IIα. The phenylpiperazine moiety was observed to slide between DNA bases, participating in π-π stacking interactions, while the 1,2-benzothiazine portion formed hydrogen bonds with amino acid residues in the enzyme's active site.

In another example, computational studies on piperidine (B6355638)/piperazine-based compounds with affinity for the sigma-1 receptor (S1R) utilized molecular docking to analyze the binding poses of the ligands. The studies found that the protonated piperazine or piperidine nitrogen atom formed crucial salt bridge interactions with glutamate (B1630785) and aspartate residues within the S1R binding site. nih.gov These examples underscore the utility of molecular docking in predicting how piperazine-containing molecules, and by extension this compound, might interact with their biological targets. The specific orientation and interactions of the cyclopropyl (B3062369) and methyl groups would be of particular interest in such a study.

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

Compound ClassProtein TargetKey Predicted InteractionsReference
Piperazine derivativesUreaseInteractions within the enzyme active site, influenced by phenyl ring substitutions. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineDNA and Topoisomerase IIαπ-π stacking with DNA bases and hydrogen bonding with amino acid residues.
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Salt bridge formation between the protonated nitrogen and acidic residues (Glu, Asp). nih.gov
Cyclopropyl piperazine sulfonyl and carboxamide derivativesNot SpecifiedModifications to the piperazine structure could enhance interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Both 2D-QSAR and 3D-QSAR approaches have been successfully applied to piperazine derivatives. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. For example, a QSAR study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models that identified descriptors related to atom-type counts, dipole moment, and molecular shape as being important for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D conformation of the molecules and the surrounding steric and electrostatic fields. These models can provide a more detailed and intuitive understanding of the structure-activity relationship. For instance, a 3D-QSAR study on piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor yielded robust models that could explain the binding affinities of the ligands and provide tools for predicting the affinity of new compounds. The results from such models are often visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

A QSAR study on piperazine derivatives as mTORC1 inhibitors identified several key molecular descriptors that correlated with their inhibitory activity. mdpi.com These included electronic properties like the lowest unoccupied molecular orbital (LUMO) energy and the electrophilicity index, as well as properties related to size and polarity such as molar refractivity and aqueous solubility. mdpi.com Such models are invaluable for prioritizing the synthesis of new derivatives, including those based on the this compound scaffold.

Table 2: Examples of QSAR Studies on Piperazine Derivatives

Compound ClassBiological ActivityQSAR MethodKey FindingsReference
Aryl alkanol piperazine derivativesAntidepressant2D-QSARDescriptors related to atom-type, dipole moment, and shape influence activity.
Piperazinylalkylisoxazole analoguesDopamine D3 receptor binding3D-QSAR (CoMFA)Provided predictive models for ligand affinity.
Piperazine derivativesmTORC1 inhibition2D-QSARLUMO energy, electrophilicity, molar refractivity, and solubility are significant descriptors. mdpi.com
3,5-bis(arylidene)-4-piperidone derivativesCytotoxicity2D-QSARMolecular density and topological indices are important for cytotoxic properties. nih.gov

3 Cyclopropyl 1 Methylpiperazine As a Building Block and Privileged Scaffold in Chemical Design

Strategic Utilization in Complex Organic Molecule Synthesis

The structure of 3-cyclopropyl-1-methylpiperazine (B6203522), featuring a readily functionalizable secondary amine and a robust heterocyclic core, makes it an attractive building block for the synthesis of more elaborate molecules. Its utility extends to the construction of complex polycyclic and macrocyclic frameworks that are of significant interest in drug discovery.

While specific examples detailing the use of this compound in the Scholl reaction or other intramolecular cyclizations to form complex polycyclic systems are not extensively documented in the literature, its potential is evident. researchgate.net The piperazine (B1678402) core can be incorporated into larger ring systems through reactions at its nitrogen atoms. For instance, synthetic protocols that build polycyclic (hetero)aromatic compounds often rely on the strategic placement of reactive groups that can undergo intramolecular cross-coupling. researchgate.net The this compound scaffold could be derivatized with appropriate aromatic or heteroaromatic groups, setting the stage for subsequent cyclization reactions to generate novel, rigid polycyclic structures with defined three-dimensional orientations.

Macrocycles are a class of molecules that have gained prominence in drug discovery for their ability to tackle challenging biological targets. The synthesis of peptide-based macrocycles, for example, often involves ring-closing metathesis of linear precursors. nih.gov The this compound unit can serve as a non-peptidic insert within a linear precursor, acting as a conformational constraint. Its incorporation can pre-organize the linear chain for efficient cyclization and impart favorable pharmacokinetic properties to the resulting macrocycle. An efficient approach to novel cyclopropyl (B3062369) peptidomimetics has been developed, highlighting the utility of the cyclopropane (B1198618) ring in creating constrained peptide-like structures. ontosight.ai The piperazine moiety itself is a common building block in the synthesis of various drugs, and its derivatives are often used to link different parts of a molecule or to be incorporated into larger ring systems. mdpi.comdrugdesign.org

Design and Assembly of Compound Libraries based on the this compound Scaffold

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for a diverse range of biological targets. ijpsr.com The this compound structure, combining the versatile piperazine ring with the beneficial cyclopropyl group, is an ideal candidate for a privileged scaffold around which to build compound libraries for drug discovery screening. ontosight.ai The generation of large numbers of structurally diverse molecules, known as chemical libraries, is a cornerstone of modern drug discovery. nih.gov

Parallel synthesis is a technique used to produce a large number of compounds simultaneously in a spatially separated manner, for instance, in different wells of a microtiter plate. This methodology is well-suited for elaborating on the this compound scaffold. The secondary amine of the piperazine ring serves as a convenient handle for derivatization. A library could be rapidly assembled by reacting the core scaffold with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides).

Table 1: Hypothetical Parallel Synthesis Library from this compound

This table illustrates how a focused library could be generated from the this compound scaffold using a set of diverse carboxylic acids in an amide coupling reaction.

ScaffoldReagent (R-COOH)Product
This compoundBenzoic AcidN-Benzoyl-3-cyclopropyl-1-methylpiperazine
This compoundAcetic AcidN-Acetyl-3-cyclopropyl-1-methylpiperazine
This compoundThiophene-2-carboxylic acidN-(Thiophene-2-carbonyl)-3-cyclopropyl-1-methylpiperazine
This compoundCyclohexanecarboxylic acidN-(Cyclohexanecarbonyl)-3-cyclopropyl-1-methylpiperazine

Combinatorial chemistry allows for the creation of even larger and more diverse libraries, often through techniques like split-and-pool synthesis. nih.govuniroma1.it A combinatorial library based on the this compound scaffold could introduce diversity at multiple positions. For example, starting with a precursor to the scaffold, one could vary the substituent at the 3-position (e.g., replacing cyclopropyl with other small rings or alkyl groups) and simultaneously vary the group on the nitrogen atom. This approach exponentially increases the number of unique compounds generated, enhancing the probability of discovering novel hits against biological targets. uniroma1.it

Role of Cyclopropyl as a Bioisosteric Replacement and its Influence on Molecular Properties

Bioisosterism is a key strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, or optimize pharmacokinetic properties. patsnap.comnih.gov The cyclopropyl group present in this compound is a well-established and highly effective bioisostere for other common chemical groups.

The replacement of an isopropyl or gem-dimethyl group with a cyclopropyl ring is a common tactic. This substitution maintains a similar steric profile while introducing conformational rigidity. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the cyclopropyl group can influence the electronic properties of adjacent functional groups and is generally more metabolically stable than an isopropyl group due to the higher bond dissociation energy of its C-H bonds. This can block or redirect metabolism away from a susceptible site in the molecule.

Table 2: Comparison of Physicochemical Properties of Cyclopropyl vs. Isopropyl Groups

This table highlights the differences in key properties that make the cyclopropyl group a useful bioisostere for the isopropyl group.

PropertyCyclopropyl GroupIsopropyl GroupImplication in Drug Design
Shape Rigid, planar triangleFlexible, tetrahedralConformational constraint can improve binding affinity.
Metabolic Stability Generally higherProne to P450 oxidationCan increase drug half-life and reduce metabolic liabilities.
Lipophilicity (cLogP) LowerHigherCan improve solubility and overall physicochemical profile.
Bonding Character Significant π-charactersp³ hybridizedCan participate in different non-covalent interactions.

Advanced Analytical Methodologies for Research Scale Characterization of 3 Cyclopropyl 1 Methylpiperazine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide a deep insight into the molecular architecture of 3-Cyclopropyl-1-methylpiperazine (B6203522), offering detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are critical for confirming its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), piperazine (B1678402), and methyl groups. The protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region, typically between 0.0 and 1.0 ppm. The methine proton of the cyclopropyl group attached to the piperazine ring would resonate at a slightly downfield-shifted position. The protons on the piperazine ring would present as a series of multiplets in the range of approximately 2.0 to 3.5 ppm. The singlet for the N-methyl group protons would be clearly identifiable, likely appearing around 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals would be anticipated. The carbons of the cyclopropyl group would resonate at high field, typically between 5 and 15 ppm for the CH₂ groups and slightly more downfield for the CH group attached to the piperazine ring. The carbon atoms of the piperazine ring would appear in the range of 40 to 60 ppm. The N-methyl carbon would produce a characteristic signal in the region of 45-50 ppm.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Assignment Chemical Shift (δ)
Cyclopropyl CH₂~0.2-0.8 (m)
Cyclopropyl CH~0.9-1.5 (m)
Piperazine CH₂~2.3-3.2 (m)
Piperazine CH~2.8-3.5 (m)
N-CH₃~2.2-2.4 (s)

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₈H₁₆N₂) would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (140.23 g/mol ).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound, the expected exact mass would be 140.1313.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating and identifying volatile compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis. The gas chromatogram would show a peak corresponding to the compound, and the associated mass spectrum would provide its fragmentation pattern, aiding in structural confirmation. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the ring, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds. For less volatile derivatives or for analyzing complex mixtures, LC-MS is the method of choice. It allows for the separation of the analyte from impurities before it enters the mass spectrometer for detection and identification.

Mass Spectrometry Data Value
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Exact Mass (HRMS) 140.1313
Key Fragmentation Pathways Cleavage of the piperazine ring, loss of the cyclopropyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the cyclopropyl and piperazine rings would appear in the region of 2800-3000 cm⁻¹. The C-H stretching of the methyl group would also be in this region. The C-N stretching vibrations of the piperazine ring would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The absence of certain peaks, such as a strong O-H or C=O stretch, would confirm the absence of hydroxyl or carbonyl functional groups.

Functional Group Characteristic IR Absorption (cm⁻¹)
C-H (alkane)2850-2960
C-H (cyclopropane)~3050
C-N1000-1250

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a chemical compound. A validated HPLC method would involve selecting an appropriate stationary phase (column) and mobile phase to achieve good separation of this compound from any potential impurities. A common approach for amines is reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector, although for a non-UV active compound like this compound, an alternative detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for research-grade compounds.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds, including many piperazine derivatives. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound and its volatile derivatives, GC-MS allows for both qualitative identification and quantitative analysis.

In a typical GC-MS analysis of piperazine derivatives, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) onto a capillary column. The column contains a stationary phase that interacts with the analytes to varying degrees, leading to their separation. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

Upon exiting the column, the separated components enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and its derivatives.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperazine Derivatives

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 40-550 amu

This table represents typical starting conditions for the analysis of piperazine derivatives and would require optimization for the specific analysis of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that it can exist as a pair of enantiomers. Chiral chromatography is an essential technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. libretexts.org This is crucial as different enantiomers of a compound can exhibit distinct biological activities.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

The enantiomeric excess is calculated using the areas of the two enantiomer peaks (let's denote them as E1 and E2):

ee (%) = |(AreaE1 - AreaE2) / (AreaE1 + AreaE2)| x 100

Table 2: Hypothetical Chiral Separation Data for this compound

EnantiomerRetention Time (min)Peak Area
(R)-3-Cyclopropyl-1-methylpiperazine10.295000
(S)-3-Cyclopropyl-1-methylpiperazine11.55000

Based on this hypothetical data, the enantiomeric excess would be calculated as: ee (%) = |(95000 - 5000) / (95000 + 5000)| x 100 = 90%. This indicates that the sample is composed of 95% of the (R)-enantiomer and 5% of the (S)-enantiomer.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure. It can also reveal details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, the following table outlines the typical parameters that would be reported from such an analysis.

Table 3: Typical Crystallographic Data Obtained from X-ray Diffraction Analysis

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystal
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (ų) The volume of the unit cell
Z The number of molecules per unit cell
Calculated Density (g/cm³) The theoretical density of the crystal
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Future Directions and Emerging Research Opportunities in 3 Cyclopropyl 1 Methylpiperazine Chemistry

Advancements in Stereoselective Synthesis of Complex Derivatives

A critical aspect of modern drug discovery is the ability to control the three-dimensional arrangement of atoms in a molecule, as different stereoisomers can exhibit vastly different biological activities and safety profiles. For 3-Cyclopropyl-1-methylpiperazine (B6203522), the carbon atom attached to the cyclopropyl (B3062369) group is a chiral center, meaning the molecule can exist in two non-superimposable mirror-image forms known as enantiomers. Consequently, a significant future direction lies in the development of advanced stereoselective synthetic methods.

Future research will likely focus on the design and application of novel chiral catalysts, such as transition-metal complexes bearing sophisticated chiral ligands, to guide the formation of a single desired enantiomer. Another promising avenue is the refinement of substrate-controlled methods, where a chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome. Furthermore, the development of efficient enzymatic resolution techniques, which use enzymes to selectively react with one enantiomer in a mixture, will be crucial for obtaining enantiomerically pure derivatives of this compound.

Exploration of Novel Reactivity Patterns for Diversification

To fully explore the therapeutic potential of the this compound scaffold, it is essential to develop a diverse library of related compounds. This requires the exploration of novel reactivity patterns that allow for the selective modification of the molecule at various positions. Future research will likely concentrate on late-stage functionalization, a strategy that introduces chemical modifications in the final steps of a synthesis, enabling the rapid generation of a wide array of derivatives.

A key area of investigation will be C-H activation, a powerful technique that allows for the direct conversion of strong carbon-hydrogen bonds into new bonds with carbon, nitrogen, or oxygen. This approach could enable the functionalization of previously inaccessible positions on both the piperazine (B1678402) ring and the cyclopropyl group. The unique electronic nature and strained ring structure of the cyclopropyl group also present opportunities for innovative chemical transformations, including ring-opening reactions to generate novel acyclic structures. The reactivity of cyclopropenes, which are related three-membered rings, has been shown to be highly dependent on their substituents, suggesting that the cyclopropyl group in this compound could be fine-tuned to achieve desired reactivity. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to accelerate the discovery of new medicines. nih.gov These powerful computational tools can be leveraged to overcome challenges in both the design and synthesis of novel derivatives of this compound. sfu.ca

In the realm of molecular design, AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of virtual compounds. This in silico screening allows researchers to prioritize the synthesis of molecules with the highest likelihood of success, saving significant time and resources. nih.gov Furthermore, AI can be employed to design molecules with optimal pharmacokinetic properties, enhancing their potential to become effective drugs.

For chemical synthesis, ML models can be trained to predict the optimal reaction conditions for complex chemical transformations, streamlining the process of creating new derivatives. doi.org AI can even propose entirely new synthetic routes, potentially uncovering more efficient and sustainable methods for producing these valuable compounds. sfu.ca The development of AI frameworks that co-design a molecule and its synthetic pathway simultaneously represents a major leap forward, ensuring that newly designed molecules are not only effective but also readily manufacturable. sfu.ca

Development of Supramolecular Assemblies and Material Science Applications Utilizing Piperazine Frameworks

The piperazine core is not only a valuable component of pharmaceuticals but also a versatile building block for the creation of advanced materials and supramolecular assemblies. The nitrogen atoms in the piperazine ring can participate in hydrogen bonding and coordinate with metal ions, enabling the construction of highly ordered, self-assembling systems. rsc.org

Future research is expected to explore the use of this compound and its derivatives in the development of novel supramolecular structures such as gels, liquid crystals, and porous frameworks. nih.govresearchgate.netrsc.org These materials could find applications in areas such as drug delivery, catalysis, and chemical separations. The incorporation of the unique this compound scaffold into metal-organic frameworks (MOFs) or other porous materials could lead to materials with tailored properties for specific applications. researchgate.net For instance, the self-assembly of uranyl cations with piperazine-related molecules has been shown to create complexes with interesting photoluminescent properties, suggesting potential applications in sensing and dosimetry. acs.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-cyclopropyl-1-methylpiperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis often involves cyclopropanation of allylic alcohols or alkenes using zinc carbenoids (e.g., Simmons-Smith reagents). For example, asymmetric alkylation of α,β-unsaturated aldehydes followed by cyclopropanation with CH₂I₂/ZnEt₂ achieves high stereoselectivity . Optimizing stoichiometry (e.g., 1.2 equiv. of azide derivatives) and solvent systems (e.g., H₂O:DCM mixtures) improves yields, as shown in analogous piperazine triazole syntheses . Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) ensures intermediate purity .

Q. Which analytical techniques are recommended for characterizing the purity and structural conformation of this compound?

  • Methodological Answer :

  • HPLC : Use p-tolylpiperazine as an internal standard for quantitative analysis of piperazine derivatives, validated for sensitivity and reproducibility .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : NIST-standardized protocols ensure accurate identification of trifluoromethylphenyl-piperazine analogs, with retention indices cross-referenced against spectral libraries .
  • Physicochemical Profiling : Measure logP, TPSA (Topological Polar Surface Area), and hydrogen-bonding capacity using computational tools (e.g., PubChem descriptors) to predict solubility and bioavailability .

Q. How should researchers handle stability challenges during storage and experimental use of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as cyclopropane rings may undergo hydrolytic ring-opening under acidic/basic conditions . Static charge accumulation is mitigated by grounding equipment during handling .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the cyclopropane moiety in this compound?

  • Methodological Answer : Enantio- and diastereoselective cyclopropanation employs chiral auxiliaries or bimetallic reagents (e.g., CH₂(ZnI)₂). For example, Shi’s zinc carbenoids with electron-withdrawing groups achieve >90% enantiomeric excess (ee) in cyclopropyl alcohol intermediates . Directed cyclopropanation of allylic zinc alkoxides (generated via asymmetric vinylation) ensures precise stereochemical outcomes .

Q. How can computational modeling predict the bioactivity of this compound derivatives against neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin/dopamine receptors, leveraging crystallographic data (e.g., 5-HT₁A PDB:7E9Z). Focus on piperazine’s conformational flexibility and cyclopropane’s steric effects .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with IC₅₀ values from in vitro assays to refine pharmacophore models .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare cytotoxicity profiles across cell lines (e.g., HEK-293 vs. HepG2) to identify tissue-specific effects .
  • Metabolite Profiling : Use LC-MS/MS to detect ring-opened byproducts (e.g., propionaldehyde derivatives) that may confound bioactivity results .

Q. What experimental designs are critical for evaluating the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH cofactor, monitoring parent compound depletion via UPLC-TOF. CYP450 isoform inhibition (e.g., CYP2D6) is assessed using selective inhibitors (e.g., quinidine) .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed via cyclopropane ring activation .

Notes for Experimental Design

  • Contradictions in Synthesis : Cyclopropane ring strain may lead to side reactions (e.g., [2+2] cycloadditions). Mitigate by using low-temperature (–78°C) conditions and slow reagent addition .
  • Safety Protocols : Follow OSHA HCS guidelines for handling chlorophenyl-piperazine analogs, including PPE (nitrile gloves, respirators) and emergency eyewash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.